(3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride
Overview
Description
(3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an amino acid backbone The hydrochloride form indicates that it is a salt, which enhances its solubility in water
Mechanism of Action
Mode of Action
As an amino acid derivative, it may interact with various enzymes, receptors, or transport proteins, leading to changes in cellular function .
Biochemical Pathways
The biochemical pathways affected by (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylbenzaldehyde and a suitable chiral amino acid derivative.
Formation of the Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-tert-butylbenzaldehyde and the chiral amino acid derivative.
Reduction: The intermediate is then subjected to reduction using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amino acid derivative.
Hydrochloride Formation: Finally, the amino acid derivative is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as acyl chlorides or anhydrides for amide formation.
Major Products
Oxidation: Oximes, nitriles.
Reduction: Alcohols.
Substitution: Amides, esters.
Scientific Research Applications
(3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-amino-3-(4-methylphenyl)propanoic acid hydrochloride
- (3R)-3-amino-3-(4-ethylphenyl)propanoic acid hydrochloride
- (3R)-3-amino-3-(4-isopropylphenyl)propanoic acid hydrochloride
Uniqueness
(3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride is unique due to the presence of the bulky tert-butyl group, which can significantly influence its chemical reactivity and biological interactions. This makes it distinct from other similar compounds with smaller alkyl groups.
Properties
IUPAC Name |
(3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-13(2,3)10-6-4-9(5-7-10)11(14)8-12(15)16;/h4-7,11H,8,14H2,1-3H3,(H,15,16);1H/t11-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDNAMPVIGROSG-RFVHGSKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@@H](CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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